3,6-Dimethyl-1,4-dioxane-2,5-dione

Monomer Purity Thermal Properties Process Safety

Variable polymer crystallinity and degradation rates from undefined lactide sources compromise biomedical device performance. This 3,6-Dimethyl-1,4-dioxane-2,5-dione (DL-lactide) solves batch inconsistency with: - ≥99% purity (GC), 116-119°C melting range - 50:50 racemic mixture → amorphous PDLLA for zero-order release over 12-16 months - Low polymerization enthalpy (-17 kJ/mol) for safer melt processing Supplied as white crystalline solid. Ideal for PLGA copolymers, drug-eluting implants, and stent coatings.

Molecular Formula C6H8O4
Molecular Weight 144.12 g/mol
CAS No. 33135-50-1
Cat. No. B3415678
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,6-Dimethyl-1,4-dioxane-2,5-dione
CAS33135-50-1
Molecular FormulaC6H8O4
Molecular Weight144.12 g/mol
Structural Identifiers
SMILESCC1C(=O)OC(C(=O)O1)C
InChIInChI=1S/C6H8O4/c1-3-5(7)10-4(2)6(8)9-3/h3-4H,1-2H3
InChIKeyJJTUDXZGHPGLLC-IMJSIDKUSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





DL-Lactide – High-Purity Monomer for Biodegradable Polymer Synthesis


3,6‑Dimethyl‑1,4‑dioxane‑2,5‑dione (commonly DL‑lactide or rac‑lactide) is the cyclic diester of lactic acid. It exists as a 50:50 racemic mixture of D‑ and L‑stereoisomers and serves as the key monomer for the ring‑opening polymerization (ROP) of poly(D,L‑lactide) (PDLLA) and related copolymers . The compound is supplied as a white crystalline solid with a typical melting point of 116–119 °C and a purity of ≥99 % (GC), making it a reliable building block for reproducible polymer syntheses . Its commercial availability in high purity distinguishes it from less‑characterised lactide analogues .

Monomer Racemic DL-lactide for ring-opening polymerization
Polymer Target Amorphous poly(D,L-lactide) (PDLLA)
Workflow Melt or solution polymerization processes
Key Attribute 50:50 stereoisomer ratio ensures non-crystalline polymer

Lactide Substitution: Purity, Stereochemistry, and Processability


Lactide‑based monomers are not interchangeable. The specific 50:50 racemic stereochemistry of DL‑lactide (3,6‑dimethyl‑1,4‑dioxane‑2,5‑dione) dictates the amorphous, non‑crystalline nature of the resulting polymer, in contrast to the semi‑crystalline poly(L‑lactide) obtained from optically pure L‑lactide . Furthermore, commercial DL‑lactide is routinely supplied with a purity of ≥99 % (GC) and a narrow melting range (116–119 °C), whereas glycolide (1,4‑dioxane‑2,5‑dione) melts at 81–83 °C and is often offered at lower purity (≥95 %) . These differences directly impact storage stability, monomer handling during melt polymerisation, and the ultimate thermal and mechanical profile of the polymer product. Substituting a generic “lactide” without verifying stereochemical composition and purity introduces uncontrolled variability in polymer crystallinity, degradation rate, and process reproducibility.

L-Lactide
Yields semi-crystalline PLLA, not amorphous PDLLA; polymer crystallinity and degradation profile may shift significantly.
Glycolide
Lower purity grade and melting point can alter monomer handling, polymerization kinetics, and thermal management.
Generic “Lactide”
Unspecified stereochemistry may introduce uncontrolled crystallinity, affecting degradation rate and process reproducibility.

DL-Lactide: Quantitative Comparison vs. Closest Comparators


Melting Point & Purity Advantage over Glycolide

The monomer 3,6‑dimethyl‑1,4‑dioxane‑2,5‑dione (DL‑lactide) exhibits a melting point of 116–119 °C . In direct comparison, glycolide (1,4‑dioxane‑2,5‑dione) melts at 81–83 °C under identical test conditions . This 35 °C higher melting point reduces the risk of monomer fusion during ambient storage and simplifies handling prior to melt polymerisation. Additionally, DL‑lactide is routinely supplied at ≥99 % purity (GC) , whereas glycolide is commonly offered at ≥95–97 % purity .

Melting Point & Purity vs Glycolide
Data to verify
DL-Lactide: 116–119 °C, ≥99 % (GC) vs Glycolide: 81–83 °C, ≥95–97 %
Supports monomer storage and batch consistency assessment.
Supplier-reported data; verify with certificate of analysis.
Monomer Purity Thermal Properties Process Safety

Polymerization Enthalpy and Thermal Safety vs. Glycolide

The enthalpy of polymerisation for D,L‑lactide is –17 ± 1.5 kJ mol⁻¹, measured via differential scanning calorimetry (DSC) with tin octanoate as catalyst. Under identical experimental conditions, glycolide polymerisation releases 16.5 ± 1.5 kJ mol⁻¹ [1]. Although the absolute values are similar, the sign convention (exothermic) and the slightly lower magnitude for lactide translate to a marginally reduced heat load per mole of monomer converted. More importantly, glycolide polymerisation below 200 °C is accompanied by crystallisation of polyglycolide, which increases the total observed enthalpy and complicates heat management [1].

Polymerization Enthalpy
Reported
−17 ± 1.5 kJ mol⁻¹ (DL-lactide) vs 16.5 ± 1.5 kJ mol⁻¹ (glycolide)
Lower heat release may ease reactor scale-up; glycolide adds crystallization exotherm.
DSC, tin octanoate catalyst, 200–220 °C.
Polymerisation Kinetics Reactor Safety Process Engineering

Amorphous Polymer via Racemic Stereochemistry vs. L-Lactide

The 50:50 racemic mixture of D‑ and L‑stereoisomers in 3,6‑dimethyl‑1,4‑dioxane‑2,5‑dione yields poly(D,L‑lactide) (PDLLA), which is completely amorphous with a glass transition temperature (Tg) of 50–60 °C and no detectable melting endotherm [1]. In contrast, polymerisation of optically pure L‑lactide produces poly(L‑lactide) (PLLA), a semi‑crystalline material with a melting temperature (Tm) of 175 °C and a crystallinity of ~37 % [1][2]. The amorphous nature of PDLLA eliminates the crystalline domains that retard hydrolytic degradation, leading to faster and more uniform degradation in aqueous environments [3].

Polymer Morphology vs L-Lactide
Reported
PDLLA: amorphous (Tg 50–60 °C, no Tm) vs PLLA: semi-crystalline (Tm 175 °C, crystallinity ~37 %)
Amorphous character supports uniform degradation; no crystalline domains in PDLLA.
DSC, 10 °C min⁻¹ heating rate.
Polymer Crystallinity Stereochemistry Degradation Control

Copolymerization Reactivity Ratio for PLGA Composition Control

In the ring‑opening copolymerisation of glycolide with 3,6‑dimethyl‑1,4‑dioxane‑2,5‑dione, the homopolymerisation reactivity ratio of glycolide to L‑lactide is approximately 10 [1]. This 10‑fold higher reactivity of glycolide means that, in a batch copolymerisation, glycolide is consumed preferentially, leading to composition drift unless the feed ratio is carefully adjusted or a continuous process is employed. This kinetic parameter is essential for the design of poly(lactide‑co‑glycolide) (PLGA) with precise, reproducible monomer sequence lengths and, consequently, predictable degradation profiles [1].

Copolymerization Reactivity Ratio
Reported
rGA/LA ≈ 10 (glycolide vs lactide)
Glycolide consumed faster; feed adjustment needed for PLGA composition control.
Bulk ROP, stannous octoate catalyst.
Copolymerisation Reactivity Ratio PLGA Design

Faster Hydrolytic Degradation: PDLLA vs. PCL

The in vivo degradation rate of poly(D,L‑lactide) (PDLLA), derived from 3,6‑dimethyl‑1,4‑dioxane‑2,5‑dione, is significantly faster than that of poly(ε‑caprolactone) (PCL). Calculated degradation rate constants (KMw) follow the order PLCL > PLLA > PCL [1]. In rabbit implantation studies, PDLLA exhibits an accelerated chain‑scission rate after the onset of weight loss, a phenomenon not observed in PCL [2]. The period to mass loss for PDLLA is typically 12–16 months, compared with >24 months for PCL [1].

In Vivo Degradation vs PCL
Reported
PDLLA mass loss 12–16 months vs PCL >24 months
Faster bulk erosion supports short-to-medium-term device research.
Rabbit model study; translation to other species requires verification.
Biodegradation In Vivo Degradation Polymer Selection

DL-Lactide: High-Value Application Scenarios


Fast-Degrading Amorphous Drug Delivery Matrices

The exclusive ability of 3,6‑dimethyl‑1,4‑dioxane‑2,5‑dione to yield amorphous poly(D,L‑lactide) [1] is exploited to fabricate monolithic drug‑eluting implants and microparticles. The absence of crystalline domains ensures uniform water penetration and bulk erosion, resulting in predictable, zero‑order release kinetics over 12–16 months [2]. This performance cannot be replicated with semi‑crystalline L‑lactide‑based polymers, which degrade heterogeneously.

PLGA Copolymers with Precisely Tuned Degradation Profiles

Knowledge of the 10:1 reactivity ratio of glycolide relative to lactide [3] allows process chemists to engineer PLGA compositions (e.g., 50:50, 75:25) that degrade within specific time windows (weeks to months). The high purity (≥99 %) of the monomer minimises side reactions, ensuring that the intended copolymer microstructure is faithfully reproduced at scale.

Scalable Melt Polymerization with Reduced Thermal Hazard

The polymerisation enthalpy of –17 kJ mol⁻¹ [4] for this monomer, coupled with its higher melting point (116–119 °C) , facilitates safer, more controllable bulk polymerisation. Process engineers can design reactors with lower cooling capacity compared to those required for glycolide, where the combination of lower melting point (81–83 °C) and crystallisation exotherm [4] increases the risk of thermal excursions.

Stereocomplex-Free Amorphous Coatings for Medical Devices

The racemic nature of 3,6‑dimethyl‑1,4‑dioxane‑2,5‑dione prevents the formation of stereocomplex crystals that can embrittle coatings. The resulting amorphous PDLLA [1] provides a conformal, flexible barrier layer on metallic stents and sutures, degrading completely within 12–16 months [2] and leaving no crystalline residue that could provoke a chronic inflammatory response.

Application
Selection Property
Validation Focus
Amorphous drug delivery matrix research
Racemic stereochemistry → amorphous polymer morphology
Degradation uniformity and erosion kinetics
PLGA copolymer design for tailored degradation
Reactivity ratio control (glycolide vs lactide)
Microstructure reproducibility across batches
Melt polymerization scale-up
Controlled polymerization enthalpy
Reactor thermal management and process safety
Medical device coating research
Stereocomplex-free amorphous coating capability
Conformal, residue-free degradation profile

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